
Tetraphosphete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphosphete is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a phosphorus-containing compound, and its structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraphosphete can be synthesized through several methods, depending on the desired purity and application. One common synthetic route involves the reaction of phosphorus trichloride with a suitable nucleophile under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using phosphorus-containing precursors. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications. Industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraphosphete undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent such as ether or THF.
Substitution: Substitution reactions involving this compound often require nucleophiles such as amines or alcohols. The reaction conditions, including temperature and solvent, are optimized to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phosphoric acid derivatives, while reduction can produce phosphine compounds. Substitution reactions can lead to the formation of various organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Tetraphosphete has a wide range of scientific research applications, making it a valuable compound in multiple fields.
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity allows for the formation of complex phosphorus-containing compounds, which are important in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in cellular processes. It is used in the synthesis of nucleotide analogs, which are important tools for studying DNA and RNA synthesis and function.
Medicine
This compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a promising candidate for drug design and delivery.
Industry
In industry, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for various industrial applications, including the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of tetraphosphete involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial for regulating cellular processes such as signal transduction, energy metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Tetraphosphete can be compared with other phosphorus-containing compounds to highlight its uniqueness.
Similar Compounds
Tetrasodium pyrophosphate: This compound is used as a buffering agent and emulsifier in various applications. It has a different structure and reactivity compared to this compound.
Triethyl phosphate: Used as a plasticizer and catalyst, triethyl phosphate has distinct properties and applications.
Phosphoric acid: A common phosphorus-containing compound used in various industrial processes, phosphoric acid differs significantly from this compound in terms of structure and reactivity.
Uniqueness
This compound’s unique structure and reactivity make it distinct from other phosphorus-containing compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its importance as a versatile and valuable compound.
Eigenschaften
CAS-Nummer |
10544-46-4 |
|---|---|
Molekularformel |
P4 |
Molekulargewicht |
123.8950480 g/mol |
IUPAC-Name |
tetraphosphete |
InChI |
InChI=1S/P4/c1-2-4-3-1 |
InChI-Schlüssel |
CHEITVQUCPLIBM-UHFFFAOYSA-N |
Kanonische SMILES |
P1=PP=P1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
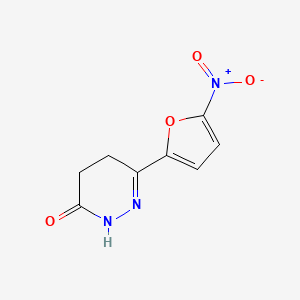
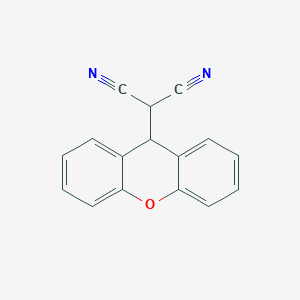

![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)
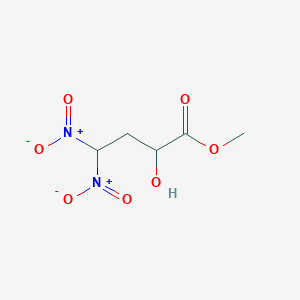
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)

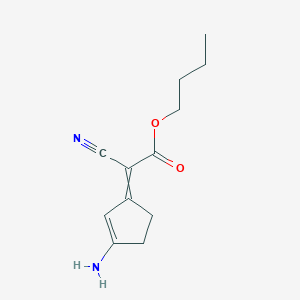
![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
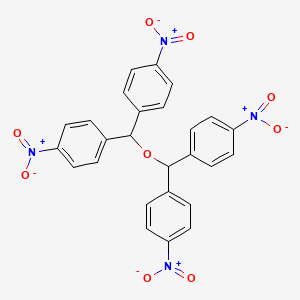

![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)

